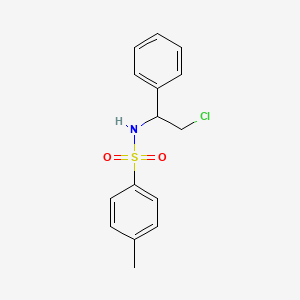

Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

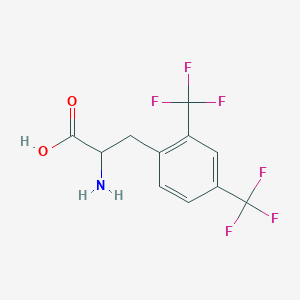

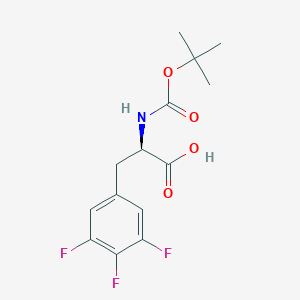

Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- (BSEPM) is a synthetic compound composed of a benzenesulfonamide group and a chloro-substituted phenylethyl group. It is a colorless crystalline solid with a melting point of 134-136°C and a boiling point of 191-193°C. BSEPM is a non-volatile organic compound and is soluble in organic solvents such as methanol, ethanol, and acetone.

科学的研究の応用

Molecular Structure and Conformation

- A study on a similar compound, N-(2-Methylphenyl)benzenesulfonamide, detailed its molecular structure, showing a dihedral angle between two benzene rings and molecules linked into chains by N—H⋯O hydrogen bonds. This information is useful in understanding the conformation and binding properties of related benzenesulfonamides (Gowda et al., 2008).

Synthesis and Potential Applications

- Benzenesulfonamide derivatives have been synthesized for various potential applications. For instance, a series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives were synthesized as potential anticancer agents. Their in vitro antitumor activity was evaluated against various human tumor cell lines (Sławiński et al., 2012).

Biological Potential

- Schiff bases of benzenesulfonamide derivatives were synthesized and evaluated for enzyme inhibition potential and antioxidant properties. Some compounds showed significant inhibition against enzymes such as AChE and BChE, indicating potential therapeutic applications (Kausar et al., 2019).

Inhibitors of Carbonic Anhydrases

- Benzenesulfonamides with specific structural modifications were tested as inhibitors of human carbonic anhydrase isoforms. These compounds demonstrated varying binding affinities, suggesting their use in developing selective inhibitors for specific isoforms (Vaškevičienė et al., 2019).

Antimicrobial and Antiviral Activities

- Novel benzenesulfonamides were synthesized and evaluated for antimicrobial and anti-HIV activities. Some of these compounds displayed significant activities against various microbial strains and HIV, showcasing their potential in drug development (Zareef et al., 2007).

Herbicide Selectivity

- The metabolism of chlorsulfuron, a compound structurally related to benzenesulfonamides, in cereals explains the selectivity of this herbicide. This highlights the agricultural applications of similar compounds (Sweetser et al., 1982).

特性

IUPAC Name |

N-(2-chloro-1-phenylethyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-12-7-9-14(10-8-12)20(18,19)17-15(11-16)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIHMVMXJDYETN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382716 |

Source

|

| Record name | Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17798-15-1 |

Source

|

| Record name | Benzenesulfonamide, N-(2-chloro-1-phenylethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。